tris(2-(methoxymethoxy)ethyl)amine
Overview
Description
Tris(2-(methoxymethoxy)ethyl)amine, also known as tris(2-(2-methoxyethoxy)ethyl)amine, is a chemical compound with the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol . This compound is a complexant phase-transfer catalyst that combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols .
Preparation Methods
Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:
Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.
Catalyst: Raney nickel.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Chemical Reactions Analysis
Tris(2-(methoxymethoxy)ethyl)amine undergoes various types of chemical reactions, including:
Scientific Research Applications
Tris(2-(methoxymethoxy)ethyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:
Tris(2-methoxyethyl)amine: Similar in structure but lacks the additional ethoxy groups, resulting in different complexing properties.
Tris(3,6-dioxaheptyl)amine:
Properties
CAS No. |
211919-60-7 |
---|---|
Molecular Formula |
C12H27NO6 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |
InChI Key |
NRTKFSQKHCMEMO-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCN(CCOCOC)CCOCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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